molecular formula C20H39NO6 B058570 Sphingofungin B CAS No. 121025-45-4

Sphingofungin B

Cat. No. B058570
CAS RN: 121025-45-4
M. Wt: 389.5 g/mol
InChI Key: UAPFYKYEEDCCTL-MXSQXUFFSA-N
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Description

Synthesis Analysis

The biosynthesis of sphingofungins B, C, and D in Aspergillus fumigatus starts with the condensation of a C18 polyketide with the uncommon substrate aminomalonate . The synthesis of sphingofungin B from sphingofungin C was achieved in one-pot by first removal of the acetyl group under acidic conditions yielding a mixture of the lactone and methyl ester, which was then directly hydrolyzed with 10% NaOH to yield sphingofungin B .


Molecular Structure Analysis

The molecular structure of Sphingofungin B is C20H39NO6 . The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus takes place in the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol .


Chemical Reactions Analysis

Sphingofungin biosynthesis starts with the condensation of a C18 polyketide with the uncommon substrate aminomalonate . The cluster-associated aminotransferase (SphA) and 3-ketoreductase (SphF) play a bifunctional role, supporting sphingolipid biosynthesis, and thereby antagonizing the toxic effects caused by sphingofungin production .


Physical And Chemical Properties Analysis

The molecular formula of Sphingofungin B is C20H39NO6 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Synthetic Routes and Stereochemistry : Sphingofungin B, along with other sphingofungins, has been synthesized using tin(II)-catalyzed asymmetric aldol reaction. This research highlighted the importance of stereochemistry in the SPT inhibitory activity of sphingofungin B (Kobayashi et al., 1998).
    • Inhibitory Activity : Sphingofungin B acts as a potent inhibitor of serine palmitoyltransferase (SPT), which is a key enzyme in sphingolipid biosynthesis. Its inhibitory activity has been demonstrated in cell systems, showing significant growth inhibition in cells due to the blockade of sphingolipid synthesis (Hanada et al., 2000).
  • Determination of Stereochemistry :

    • The relative and absolute stereochemistry of sphingofungin B was determined through spectral analysis and enzymatic hydrolysis, revealing specific configurational assignments (VanMiddlesworth et al., 1992).
  • Mechanism of Action Studies :

    • Sphingofungin B and C have been studied for their mechanism of action, particularly as inhibitors of serine palmitoyltransferase. These studies used Saccharomyces cerevisiae as a model organism, revealing their potent inhibitory activity at nanomolar levels and confirming the specific inhibition of sphingolipid synthesis (Zweerink et al., 1992).
  • Antifungal Activity and Potential Therapeutic Applications :

    • Research has explored the antifungal properties of sphingofungins, including sphingofungin B, and their potential as therapeutic agents. This includes studies on their structure-activity relationships and synthesis strategies to develop variants for different biological activities (Raguž et al., 2021).

Mechanism of Action

Sphingofungins are sphinganine analog mycotoxins acting as inhibitors of serine palmitoyl transferases, enzymes responsible for the first step in the sphingolipid biosynthesis . The growth inhibitory activity of both drugs was completely ablated by the addition of phytosphingosine, dihydrosphingosine, or ketodihydrosphingosine to the culture medium .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sphingofungins are known to inhibit the biosynthesis of sphingolipids which play pivotal roles in various cell functions . Disbalance in the sphingolipidome has been linked to various diseases, and there have been multiple attempts to hijack the biosynthesis of SL for therapeutic purposes . Therefore, the study of sphingofungins, including Sphingofungin B, may represent a promising approach for alternative therapies .

properties

IUPAC Name

(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPFYKYEEDCCTL-MXSQXUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphingofungin B

CAS RN

121025-45-4
Record name Sphingofungin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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